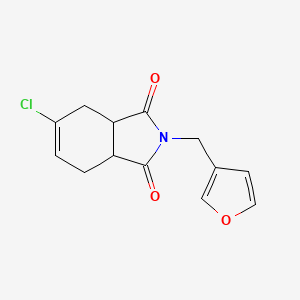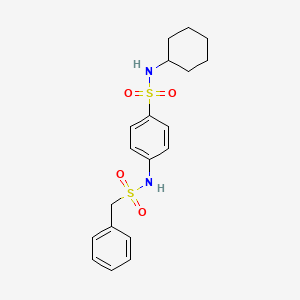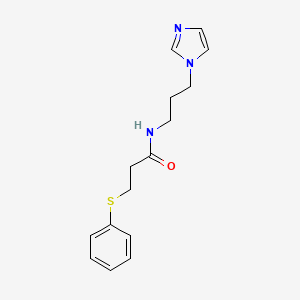
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Overview
Description
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a heterocyclic compound that features a furan ring and a chloro-substituted isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of a furan derivative with a chloro-substituted isoindole-dione precursor. One common method includes the use of a Friedel-Crafts acylation reaction, where the furan ring is acylated with the isoindole-dione under acidic conditions. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, leading to the formation of the corresponding dechlorinated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dechlorinated isoindole-dione derivatives.
Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The furan ring and chloro-substituted isoindole-dione moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione: Unique due to the presence of both a furan ring and a chloro-substituted isoindole-dione structure.
2-(3-furylmethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Lacks the chloro substituent, leading to different reactivity and properties.
5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Lacks the furan ring, resulting in different chemical behavior and applications.
Uniqueness
The combination of a furan ring and a chloro-substituted isoindole-dione structure in this compound imparts unique chemical properties and potential applications that are not observed in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-2-(furan-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-9-1-2-10-11(5-9)13(17)15(12(10)16)6-8-3-4-18-7-8/h1,3-4,7,10-11H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPYDZVHBCPHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)CC3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-{[butyl(methyl)amino]sulfonyl}benzamide](/img/structure/B4203284.png)
![N-{1-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4203292.png)


![[5-[(4-Methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B4203309.png)
![4-benzyl-1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B4203321.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4203329.png)

![1-[2-(diethylamino)ethyl]-N-(pyridin-4-ylmethyl)benzimidazol-2-amine;dihydrochloride](/img/structure/B4203343.png)
![2-[2-(4-Butan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4203356.png)
![2-[phenyl(phenylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B4203364.png)
![methyl 7-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4203375.png)
![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-ethyl-1H-indole](/img/structure/B4203380.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4203384.png)
